Chemical structure and properties of 2-(1-Trifluoromethyl-2-nitroethyl)cyclopentanone
Chemical structure and properties of 2-(1-Trifluoromethyl-2-nitroethyl)cyclopentanone
Technical Whitepaper: 2-(1-Trifluoromethyl-2-nitroethyl)cyclopentanone
Executive Summary
2-(1-Trifluoromethyl-2-nitroethyl)cyclopentanone is a high-value fluorinated building block used primarily in the synthesis of trifluoromethylated
Chemical Identity & Structural Analysis
The compound is a Michael adduct formed by the reaction of cyclopentanone with (E)-3,3,3-trifluoro-1-nitroprop-1-ene. It features two contiguous stereocenters, presenting challenges and opportunities in stereoselective synthesis.
| Property | Detail |
| IUPAC Name | 2-(1,1,1-Trifluoro-3-nitropropan-2-yl)cyclopentan-1-one |
| Molecular Formula | |
| Molecular Weight | 225.17 g/mol |
| Chiral Centers | Two (C2 on ring, C |
| Stereoisomers | 4 possible (2 diastereomeric pairs: syn and anti) |
| Key Functional Groups | Trifluoromethyl ( |
Structural Significance:
- Group: Enhances lipophilicity and metabolic resistance. In NMR, it serves as a sensitive probe for stereochemical environment.
-
Nitro Group: Acts as a "masked" amine. Upon reduction, it facilitates intramolecular cyclization to form pyrrolidines or lactams.
-
Cyclopentanone Ring: Provides a rigid scaffold often found in steroids and prostaglandins.
Physicochemical Properties
Note: Experimental values are derived from analogous trifluoromethyl-
| Parameter | Value / Characteristic |
| Physical State | Viscous oil or low-melting solid (diastereomer dependent) |
| Solubility | Soluble in |
| LogP (Predicted) | ~1.8 – 2.2 (Lipophilic) |
| Stability | Stable under ambient conditions; sensitive to strong bases (retro-Michael) |
Synthesis & Production Protocols
The most robust route to this scaffold is the Organocatalytic Asymmetric Michael Addition . This method avoids metal contamination and allows for high stereocontrol.
Reaction Mechanism
The reaction involves the activation of the nitroalkene by a hydrogen-bonding catalyst (e.g., thiourea or squaramide) and the enamine activation of cyclopentanone.
Core Reagents:
-
Donor: Cyclopentanone (solvent or excess reagent).
-
Acceptor: (E)-3,3,3-trifluoro-1-nitroprop-1-ene.
-
Catalyst: Bifunctional organocatalyst (e.g., Cinchona alkaloid derivative).
Experimental Protocol (Standardized)
This protocol is a self-validating system; the appearance of a diastereomeric mixture in
-
Preparation: In a flame-dried flask, dissolve (E)-3,3,3-trifluoro-1-nitroprop-1-ene (1.0 equiv) in toluene or
(0.5 M). -
Catalyst Addition: Add the bifunctional thiourea catalyst (5–10 mol%). Stir for 10 minutes to ensure substrate-catalyst binding.
-
Initiation: Add cyclopentanone (5.0 equiv) to the mixture.
-
Reaction: Stir at room temperature (or 0°C for higher
) for 24–48 hours. Monitor via TLC (hexane/EtOAc 4:1) orngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> NMR.[2][3][4][5] -
Workup: Concentrate under reduced pressure. The excess cyclopentanone is removed via high-vacuum evaporation.
-
Purification: Flash column chromatography on silica gel. Note: The diastereomers may be separable; the major isomer is typically the 'syn' or 'anti' depending on the specific catalyst used.
Visualization of Chemical Logic
Diagram 1: Synthesis & Mechanism
This diagram illustrates the bifunctional activation mode where the catalyst simultaneously activates the nitroalkene (electrophile) and the enol/enamine of cyclopentanone (nucleophile).
Caption: Organocatalytic cycle showing dual activation of the Michael donor and acceptor.
Diagram 2: Downstream Applications
The utility of this compound lies in its transformation into complex bioactive scaffolds.[6][7]
Caption: Divergent synthesis pathways from the parent nitro-ketone scaffold.
Safety & Handling
-
Nitro Compounds: While stable, aliphatic nitro compounds can decompose exothermically at high temperatures. Avoid distillation of the crude reaction mixture if significant nitroalkene polymer is present.
-
Fluorinated Intermediates: Dispose of fluorinated waste separately.
-
Skin Sensitization: Treat as a potential skin sensitizer; use nitrile gloves and work in a fume hood.
References
-
Asymmetric Michael Addition to Nitroalkenes: Title: Organocatalytic Asymmetric Synthesis of Cyclic Compounds Bearing a Trifluoromethylated Stereogenic Center.[8] Source:Advanced Synthesis & Catalysis / Eur. J. Org. Chem. Link:[Link]
-
Synthesis of Trifluoromethylated Pyrrolidines: Title: Organocatalytic Diastereo- and Enantioselective Synthesis of Chlorinated and Trifluoromethylated Pyrrolidines Featuring a Removable Nitro Group.[8] Source:PubMed Link:[Link]
-
General Properties of Trifluoromethyl Ketones: Title: Trifluoromethyl ketones: properties, preparation, and application. Source:Chem. Commun. Link:[Link]
-
Organocatalytic Reduction Strategies: Title: Enantioselective organoc
-trifluoromethyl nitroalkenes.[9] Source:AIR Unimi Link:[Link]
Sources
- 1. EXPLORING DIFFERENT ORGANOCATALYTIC STRATEGIES FOR THE STEREOSELECTIVE SYNTHESIS OF CHIRAL NITROESTERS [tesidottorato.depositolegale.it]
- 2. rsc.org [rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. colorado.edu [colorado.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organocatalytic Diastereo- and Enantioselective Synthesis of Chlorinated and Trifluoromethylated Pyrrolidines Featuring a Removable Nitro Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
